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Core Science & Biosynthesis

Foundational

Chemical structure of Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate For the Attention of Researchers, Scientists, and Drug Development Professionals This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate, a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Due to its status as a potentially novel or non-commercialized compound, this guide will focus on its chemical characteristics, a proposed synthetic pathway, and its potential applications based on the chemistry of its structural analogs.

Introduction and Chemical Identity

Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate is a substituted phenylacetic acid ester. The core structure consists of a benzene ring with five substituents: a bromo group, a methoxy group, a methyl group, and a methyl acetate group. The specific arrangement of these groups (4-bromo, 2-methoxy, 5-methyl) is crucial for its chemical properties and potential biological activity.

While this specific compound is not widely cataloged with a dedicated CAS number in major chemical databases, its structural motifs are present in numerous molecules with demonstrated applications in medicinal chemistry and materials science.[1][2] The presence of a bromine atom and a methoxy group on the phenyl ring, in particular, makes it a valuable intermediate for further chemical modifications, such as cross-coupling reactions.[3]

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate
Appearance Predicted to be a solid or oil at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol

Proposed Synthetic Pathway

A plausible multi-step synthesis of Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate can be envisioned starting from commercially available precursors. The following proposed pathway is based on established and reliable organic chemistry transformations.

Step 1: Nitration of 2-Bromo-4-methylanisole

The synthesis can commence with the nitration of 2-bromo-4-methylanisole to introduce a nitro group, which will later be converted to the acetate side chain.

  • Protocol:

    • To a solution of 2-bromo-4-methylanisole in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

    • After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by pouring it over ice-water and extract the product with an organic solvent.

    • The organic layer is then washed, dried, and concentrated to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amino group.

  • Protocol:

    • Dissolve the nitrated compound in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).

    • The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

    • Work-up involves filtering the catalyst (if used) and removing the solvent. The resulting amine may require further purification.

Step 3: Sandmeyer Reaction to Introduce the Acetonitrile Group

The amino group can be converted to a nitrile group via a Sandmeyer reaction.

  • Protocol:

    • The amine is first diazotized by treating it with a solution of sodium nitrite in an acidic medium (e.g., HCl or H2SO4) at low temperature (0-5 °C).

    • The resulting diazonium salt solution is then added to a solution of copper(I) cyanide.

    • The reaction is warmed to room temperature and stirred until the evolution of nitrogen gas ceases.

    • The product is extracted, and the organic layer is washed and dried.

Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile is hydrolyzed to the corresponding phenylacetic acid.

  • Protocol:

    • The nitrile is heated under reflux in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH).

    • After the reaction is complete, the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

    • The solid acid is collected by filtration, washed with water, and dried.

Step 5: Fischer Esterification to the Methyl Ester

The final step is the esterification of the carboxylic acid to the methyl ester.

  • Protocol:

    • The carboxylic acid is dissolved in an excess of methanol.

    • A catalytic amount of a strong acid, such as sulfuric acid, is added.[4]

    • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).[4]

    • The excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent.

    • The solution is washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, then with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate.[4]

Synthetic Pathway A 2-Bromo-4-methylanisole B Nitration A->B HNO3, H2SO4 C 1-Bromo-5-methoxy-2-methyl-4-nitrobenzene B->C D Reduction C->D SnCl2 or H2/Pd-C E 4-Bromo-2-methoxy-5-methylaniline D->E F Sandmeyer Reaction E->F 1. NaNO2, HCl 2. CuCN G 2-(4-Bromo-2-methoxy-5-methylphenyl)acetonitrile F->G H Hydrolysis G->H H3O+ or OH- I 2-(4-Bromo-2-methoxy-5-methylphenyl)acetic acid H->I J Fischer Esterification I->J CH3OH, H+ K Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate J->K

Caption: Proposed multi-step synthesis of Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate.

Predicted Analytical Profile

A full analytical characterization would be necessary to confirm the structure of a newly synthesized compound. Based on the proposed structure, the following spectral data can be predicted:

  • ¹H NMR:

    • A singlet for the methyl ester protons (~3.7 ppm).

    • A singlet for the methoxy group protons (~3.8-3.9 ppm).

    • A singlet for the benzylic methylene protons (~3.6 ppm).

    • A singlet for the aromatic methyl protons (~2.3 ppm).

    • Two singlets for the two aromatic protons, integrating to 1H each. The chemical shifts would be influenced by the surrounding substituents.

  • ¹³C NMR:

    • A signal for the ester carbonyl carbon (~170-172 ppm).

    • Signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield and the carbons attached to the oxygen and methyl groups having characteristic shifts.

    • Signals for the methoxy, methyl ester, benzylic, and aromatic methyl carbons in the aliphatic region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (273.12 g/mol ).

    • A characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) would be expected.

Potential Applications in Research and Development

Substituted phenylacetic acid derivatives are important building blocks in organic synthesis.[2] The title compound, with its specific substitution pattern, could serve as a valuable intermediate in several areas:

  • Pharmaceutical Drug Discovery: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents contain a phenylacetic acid core. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of derivatives for biological screening.[3] Brominated aromatic compounds are also precursors in the synthesis of various bioactive molecules.[5][6]

  • Agrochemicals: Phenylacetic acid derivatives are also found in some herbicides and pesticides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved properties.

  • Materials Science: The compound could be used as a monomer or a precursor for the synthesis of specialty polymers or other organic materials with tailored electronic or optical properties.

Conclusion

While Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate is not a readily available compound, this technical guide has outlined its key chemical features and a plausible synthetic route. The predicted analytical data provides a basis for its characterization upon successful synthesis. The potential applications in drug discovery and materials science highlight the value of this molecule as a synthetic intermediate. Further research into the synthesis and properties of this compound is warranted to explore its full potential.

References

  • SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate. [Link]

  • Deltasciences. Buy METHYL 2-(4-BROMO-2-METHOXYPHENYL)ACETATE | 1261878-59-4. [Link]

  • PubChem. 2-Bromo-2-[2-[(4-bromo-2-methylphenyl)methoxy]-5-methylphenyl]acetaldehyde | C17H16Br2O2. [Link]

  • Pharmaffiliates. CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. [Link]

  • PrepChem.com. Synthesis of methyl 2-methoxy-4-acetylphenoxyacetate. [Link]

  • National Library of Medicine. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. [Link]

  • Google Patents.
  • MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (2025-12-15). [Link]

  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. (2012-08-03). [Link]

Sources

Exploratory

Technical Guide & Profiling of 4-Bromo-2-methoxy-5-methylphenylacetic Acid Methyl Ester in Advanced Drug Discovery

Executive Summary As modern medicinal chemistry shifts toward highly functionalized, sterically tuned scaffolds, 4-Bromo-2-methoxy-5-methylphenylacetic acid methyl ester (BMMPA-ME) has emerged as a critical modular inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As modern medicinal chemistry shifts toward highly functionalized, sterically tuned scaffolds, 4-Bromo-2-methoxy-5-methylphenylacetic acid methyl ester (BMMPA-ME) has emerged as a critical modular intermediate. This compound is characterized by a unique 1,2,4,5-tetrasubstitution pattern that provides orthogonal reactivity: an esterifiable/alkylatable acetic acid side chain, an activating methoxy group, a lipophilic methyl group, and a para-positioned bromine atom primed for palladium-catalyzed cross-coupling.

As a Senior Application Scientist, I approach BMMPA-ME not merely as a static reagent, but as a dynamic synthetic hub. It is heavily utilized in the development of human Pregnane X Receptor (hPXR) modulators[1] and acts as a direct precursor for novel phenalkylamines targeting psychiatric disorders[2]. This whitepaper details the physicochemical properties, validated synthetic workflows, and mechanistic applications of this highly versatile ester.

Physicochemical & Structural Profiling

Understanding the baseline properties of BMMPA-ME is essential for predicting its behavior in biphasic reaction systems, chromatographic purification, and downstream biological assays. The methoxy group provides a strong electron-donating effect, which is sterically balanced by the adjacent methyl and acetic ester groups, rendering the aryl bromide exceptionally stable yet reactive under specific catalytic conditions.

PropertyValue
IUPAC Name Methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate
Chemical Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Exact Mass 272.0048 Da
LogP (Predicted) ~3.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
Appearance Pale yellow to off-white solid/oil

Core Directives in Synthetic Methodologies

To ensure absolute regiochemical control and avoid the isomeric mixtures common in direct electrophilic aromatic substitution, the synthesis of BMMPA-ME relies on the predictable directing effects of the methoxy and methyl groups. The following protocol outlines a self-validating system for generating the ester from its commercially available carboxylic acid precursor.

Protocol 1: Fischer Esterification of BMMPA

Causality Check: Direct esterification is preferred over alkylation (e.g., using methyl iodide) to prevent unintended alpha-alkylation at the benzylic position.

  • Reagent Charging: Charge an oven-dried, 250 mL round-bottom flask with 4-bromo-2-methoxy-5-methylphenylacetic acid (10.0 g, 38.6 mmol, 1.0 eq) and anhydrous methanol (75 mL, ~0.5 M).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.2 mL, ~0.1 eq) dropwise at 0 °C. Note: The low temperature prevents exothermic side reactions and ether cleavage.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours under an inert N₂ atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ until pH 7 is reached. Crucial: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed ester during workup.

  • Extraction: Remove excess methanol in vacuo. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield 4-bromo-2-methoxy-5-methylphenylacetic acid methyl ester. Purify via flash column chromatography if trace impurities persist.

SynthesisWorkflow A 2-Methoxy-5-methyl- phenylacetic acid B Electrophilic Bromination (NBS, AcOH) A->B C 4-Bromo-2-methoxy-5-methyl- phenylacetic acid B->C D Fischer Esterification (MeOH, H2SO4) C->D E 4-Bromo-2-methoxy-5-methyl- phenylacetic acid methyl ester D->E

Synthetic workflow from 2-methoxy-5-methylphenylacetic acid to the target methyl ester.

Mechanistic Applications in Advanced Drug Discovery

The true value of BMMPA-ME lies in its orthogonal reactivity. It serves as a dual-axis scaffold where the ester side-chain and the aryl bromide can be modified independently.

Application A: Scaffold for Human PXR Modulators

The Pregnane X Receptor (PXR) is a master regulator of drug-metabolizing enzymes (such as CYP3A4) and drug transporters[1]. Because of its large, flexible ligand-binding pocket, PXR can promiscuously bind a variety of xenobiotics, often leading to adverse drug-drug interactions[1]. Researchers have utilized the 4-bromo-2-methoxy-5-methylphenyl scaffold to synthesize SPA70 analogs, which act as potent hPXR agonists, inverse agonists, and antagonists[3]. The aryl bromide of BMMPA-ME is an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce bulky hydrophobic groups (like tert-butylphenyl sulfonyl triazoles) that perfectly fit the AF-2 helix of the PXR binding pocket[3].

Application B: Precursor for Psychiatric Phenalkylamines

Phenalkylamines are a cornerstone class of neuroactive compounds. Recent patents highlight the use of 1-(4-bromo-2-methoxy-5-methylphenyl)propan-2-amine derivatives in treating psychiatric disorders[2]. BMMPA-ME is the optimal starting point for this synthesis.

Protocol 2: Homologation to Phenalkylamine Precursors

Causality Check: Direct addition of a Grignard reagent to the methyl ester often results in tertiary alcohols via over-addition. Converting the ester to a Weinreb amide isolates the ketone intermediate.

  • Weinreb Amide Formation: Saponify BMMPA-ME to the free acid. React with N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and DIPEA in DCM at room temperature.

  • Grignard Addition: Treat the purified Weinreb amide with methylmagnesium bromide (MeMgBr) in THF at 0 °C. The stable tetrahedral chelate collapses only upon acidic workup, yielding 1-(4-bromo-2-methoxy-5-methylphenyl)propan-2-one.

  • Reductive Amination: React the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the target phenalkylamine[2].

MechanisticApplications Core 4-Bromo-2-methoxy-5-methyl- phenylacetic acid methyl ester Path1 Alpha-Alkylation & Reductive Amination Core->Path1 Side-chain Mod Path2 Pd-Catalyzed Cross-Coupling Core->Path2 Aryl Bromide Mod Target1 Phenalkylamines (Psychiatric Therapeutics) Path1->Target1 Target2 SPA70 Analogs (PXR Agonists/Antagonists) Path2->Target2

Divergent synthetic pathways utilizing the ester for psychiatric and PXR-targeted therapeutics.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized BMMPA-ME, rigorous analytical validation must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct singlet of the methoxy group (~3.80 ppm, 3H), the benzylic methylene protons (~3.60 ppm, 2H), the methyl ester protons (~3.70 ppm, 3H), and the two para-like aromatic protons (singlets at ~6.80 and ~7.40 ppm due to the 1,2,4,5-substitution pattern).

  • LC-MS (ESI+): The mass spectrum must show the characteristic 1:1 isotopic doublet for the bromine atom at m/z 273.0 and 275.0 [M+H]⁺.

  • HPLC: Use a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA) to confirm >98% purity before proceeding to sensitive cross-coupling reactions.

References

  • Title: Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of SPA70 Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL: [Link]

  • Title: WO2025059373A1 - Novel phenalkylamines and their use in the treatment of psychiatric disorders Source: Google Patents URL

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate in Organic Solvents

Foreword: Charting the Unknown Part 1: Theoretical Framework and Solubility Prediction The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with simil...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unknown

Part 1: Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To apply this to Methyl 4-Bromo-2-methoxy-5-methylphenylacetate, we must first dissect its molecular structure to infer its polarity.

1.1. Structural Analysis of the Solute

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a moderately complex aromatic ester. Its structure comprises several functional groups that contribute to its overall physicochemical properties:

  • Aromatic Ring and Methyl Group: These nonpolar moieties will favor interactions with nonpolar solvents through van der Waals forces.

  • Ester and Methoxy Groups: The oxygen atoms in these groups possess lone pairs of electrons and introduce dipoles, contributing a degree of polarity and the potential for hydrogen bond acceptance.

  • Bromo Group: The bromine atom adds to the molecular weight and introduces a polarizable halogen bond, which can influence interactions with a range of solvents.

Given this combination of polar and nonpolar features, it is reasonable to hypothesize that the compound will exhibit limited solubility in highly polar protic solvents like water and in very nonpolar solvents like hexane, with a higher affinity for solvents of intermediate polarity.

1.2. A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more nuanced, three-dimensional view of solubility.[2][3][4][5] HSP decomposes the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents that are "close" to them in this space. The distance (Ra) between a solute and a solvent in Hansen space is a powerful predictor of solubility. While experimentally determining the HSP for a new compound requires a series of solubility tests, theoretical estimation methods can provide a valuable starting point for solvent selection.

1.3. Computational Prediction: Quantitative Structure-Property Relationship (QSPR)

For a more data-driven prediction, Quantitative Structure-Property Relationship (QSPR) models can be employed.[6][7][8][9][10] These models use computational descriptors of a molecule's structure to predict its properties, including solubility.[6][8] The accuracy of QSPR models is highly dependent on the quality and size of the training dataset used to develop them.[6] While a custom QSPR model for this specific compound is beyond the scope of this guide, it is an important tool in modern computational chemistry for solubility prediction.

Part 2: A Strategic Approach to Experimental Design

A well-designed experiment is crucial for generating meaningful solubility data. This begins with a rational selection of solvents and a clear understanding of the experimental methodology.

2.1. Curated Solvent Selection

To obtain a comprehensive solubility profile for Methyl 4-Bromo-2-methoxy-5-methylphenylacetate, a diverse set of organic solvents should be chosen. These solvents should span a range of polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents, categorized by their properties.

Solvent ClassExample SolventsPolarity IndexDielectric Constant (20°C)Notes
Nonpolar n-Hexane0.11.88Represents aliphatic hydrocarbons.
Toluene2.42.38Represents aromatic hydrocarbons.
Polar Aprotic Diethyl Ether2.84.33A common, relatively nonpolar ether.
Ethyl Acetate4.46.02An ester solvent of intermediate polarity.
Tetrahydrofuran (THF)4.07.58A cyclic ether with good solvating power.
Dichloromethane (DCM)3.18.93A versatile chlorinated solvent.
Acetone5.120.7A highly polar ketone.
Acetonitrile (ACN)5.837.5A common solvent in chromatography.
Dimethyl Sulfoxide (DMSO)7.246.68A highly polar, aprotic solvent.
Polar Protic Isopropanol3.919.92A common alcohol.
Ethanol4.324.55A highly polar alcohol.
Methanol5.132.70The most polar of the simple alcohols.

Data compiled from various sources.[8][11][12]

2.2. The Gold Standard: Equilibrium "Shake-Flask" Method

For determining the thermodynamic solubility, the "shake-flask" method is the most widely accepted and reliable technique.[13][14][15] This method involves creating a saturated solution of the compound in the solvent of interest and allowing it to reach equilibrium.[13][16] The concentration of the dissolved solute is then measured in the supernatant. This approach ensures that the measured solubility is a true representation of the compound's behavior at a given temperature and not an artifact of kinetic factors.[13][17]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for determining the solubility of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate.

3.1. Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the preparation of saturated solutions to achieve thermodynamic equilibrium.

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and that an equilibrium between the solid and dissolved states can be established.[16]

  • Prolonged Agitation: Continuous agitation for 24-48 hours is necessary to overcome the kinetic barriers of dissolution and ensure that the system reaches a true thermodynamic equilibrium.[13][16]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

Step-by-Step Methodology:

  • Preparation: For each selected solvent, accurately weigh an excess amount of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate (e.g., 20-30 mg) into a clean, dry glass vial with a screw cap.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the vials for 24 to 48 hours. After this period, visually confirm that excess solid remains in each vial.

  • Phase Separation: a. Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. b. Carefully withdraw the supernatant using a glass pipette and filter it through a 0.22 µm chemically resistant (e.g., PTFE) syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[12][18]

3.2. Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of the dissolved compound.[18][19][20][21]

Causality Behind Experimental Choices:

  • Calibration Curve: A multi-point calibration curve is essential for ensuring the accuracy of the quantification. It establishes the linear relationship between the detector response (peak area) and the concentration of the analyte.

  • Dilution: Saturated solutions often need to be diluted to fall within the linear range of the calibration curve.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., acetonitrile).

  • Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

  • Sample Preparation: Accurately dilute the filtered supernatant from Protocol 1 with a suitable solvent to bring the concentration into the range of the calibration standards.

  • HPLC Analysis: a. Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. b. Inject the diluted solubility samples.

  • Concentration Calculation: Determine the concentration of the diluted samples from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

3.3. Protocol 3: Quantification by UV-Vis Spectroscopy

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster, though potentially less selective, method for quantification.[1][22][23][24][25]

Causality Behind Experimental Choices:

  • Wavelength of Maximum Absorbance (λmax): Measuring absorbance at λmax provides the highest sensitivity and adherence to the Beer-Lambert law.

  • Beer-Lambert Law: This fundamental law states that absorbance is directly proportional to the concentration of the analyte, forming the basis for quantification.

Step-by-Step Methodology:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

  • Stock Solution and Standards: Prepare a stock solution and a series of calibration standards as described in the HPLC protocol.

  • Calibration Curve: Measure the absorbance of each calibration standard at λmax and plot absorbance versus concentration to create a Beer-Lambert plot.

  • Sample Preparation: Dilute the filtered supernatant from Protocol 1 as necessary to ensure the absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

  • Absorbance Measurement: Measure the absorbance of the diluted samples at λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then account for the dilution to find the solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh excess solute B Add precise volume of solvent A->B C Seal vials B->C D Agitate at constant temp (24-48 hours) C->D E Settle for 2 hours D->E F Filter supernatant (0.22 µm PTFE filter) E->F H Dilute filtered sample F->H G Prepare calibration standards I Analyze via HPLC or UV-Vis G->I H->I J Calculate concentration I->J

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Part 4: Data Presentation and Interpretation

Systematic presentation of the results is essential for clear communication and interpretation.

4.1. Summarized Solubility Data

The experimentally determined solubility of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate should be tabulated as follows:

SolventPolarity IndexSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°CQualitative Classification
n-Hexane0.1Experimental ValueCalculated Valuee.g., Sparingly soluble
Toluene2.4Experimental ValueCalculated Valuee.g., Soluble
Diethyl Ether2.8Experimental ValueCalculated Valuee.g., Freely soluble
Ethyl Acetate4.4Experimental ValueCalculated Valuee.g., Soluble
THF4.0Experimental ValueCalculated Valuee.g., Freely soluble
DCM3.1Experimental ValueCalculated Valuee.g., Very soluble
Acetone5.1Experimental ValueCalculated Valuee.g., Soluble
Acetonitrile5.8Experimental ValueCalculated Valuee.g., Soluble
DMSO7.2Experimental ValueCalculated Valuee.g., Sparingly soluble
Isopropanol3.9Experimental ValueCalculated Valuee.g., Soluble
Ethanol4.3Experimental ValueCalculated Valuee.g., Sparingly soluble
Methanol5.1Experimental ValueCalculated Valuee.g., Slightly soluble

4.2. Interpreting the Results

Once populated, this table will provide a comprehensive overview of the compound's solubility profile. Key insights can be gained by:

  • Correlating Solubility with Polarity: Analyze the trend between the solubility values and the polarity indices/dielectric constants of the solvents. Does the compound show higher solubility in solvents of a particular polarity range?

  • Comparing with Predictions: How do the experimental results align with the initial predictions based on the molecular structure and the "like dissolves like" principle? Any discrepancies can lead to a deeper understanding of the specific intermolecular interactions at play.

  • Identifying Optimal Solvents: The data will clearly indicate the most suitable solvents for dissolving Methyl 4-Bromo-2-methoxy-5-methylphenylacetate for applications in synthesis, purification, or formulation.

Conclusion

While the solubility of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate in various organic solvents is not yet documented in the public literature, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By following a systematic approach that combines structural analysis, informed solvent selection, and rigorous experimental technique, researchers can confidently and accurately characterize this crucial physicochemical property. The integration of predictive reasoning with robust analytical methods like the shake-flask/HPLC protocol ensures the generation of high-quality, reliable data essential for advancing research and development objectives.

References

  • Palmer, D. S., et al. (2012). First-Principles Calculation of the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds (video). Available at: [Link]

  • Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Available at: [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • iMedPub LTD. (2016). A Successful Strategy for the Prediction of Solubility in the Construction of Quantitative Structure–Activity Relationship (QSAR) and Quantitative Structure– Property Relationship (QSPR) under Synchrotron Radiations Using Genetic Function Approximation (GFA) Algorithm. Available at: [Link]

  • Taylor & Francis Online. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. SAR and QSAR in Environmental Research. Available at: [Link]

  • PubMed. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Available at: [Link]

  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • National Institutes of Health. (2022). Development of QSAR models for in silico screening of antibody solubility. PMC. Available at: [Link]

  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. Available at: [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Guide. Available at: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available at: [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Available at: [Link]

  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Available at: [Link]

  • IEEE Xplore. (n.d.). QSAR model development for solubility prediction of Paclitaxel. Available at: [Link]

  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Available at: [Link]

  • Tools-Online.app. (n.d.). GraphViz DOT Editor. Available at: [Link]

  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. Available at: [Link]

  • Novartis OAK. (2022). Discovery solubility measurement and assessment with drug development in mind. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Available at: [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

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  • Sketchviz. (n.d.). Sketchviz - Create and publish Graphviz graphs on the web for free. Available at: [Link]

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  • ResearchGate. (n.d.). Experimental setup for solubility measurement. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

A Note on This Guide: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for Methyl 4-Bromo-2-methoxy-5-methylphenylacetate. This guide has been meticulously compiled by a Senio...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guide: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for Methyl 4-Bromo-2-methoxy-5-methylphenylacetate. This guide has been meticulously compiled by a Senior Application Scientist to provide critical safety information by drawing logical inferences from the known hazards of structurally analogous compounds. For researchers, scientists, and drug development professionals, understanding the principles of chemical safety based on structural motifs is a cornerstone of laboratory practice. This document serves as an expert guide to risk assessment and safe handling in the absence of compound-specific regulatory data.

Section 1: Chemical Identity and Inferred Hazard Profile

Chemical Name: Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

Structure:

Chemical Structure of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

CAS Number: Not assigned.

Inferred Hazard Profile: The structure contains several key functional groups that inform its potential reactivity and toxicity:

  • Aromatic Bromide: Halogenated aromatic compounds can be toxic and environmentally persistent. The bromo-substituent is a key feature in many biologically active molecules and synthetic intermediates.[1]

  • Methoxy Group: This group can influence the metabolic profile of the compound.

  • Methyl Phenylacetate Moiety: Phenylacetic acid derivatives are common in medicinal chemistry. The ester functionality introduces a potential site for hydrolysis.

Based on an analysis of closely related compounds, such as Methyl 4-bromo-2-methoxy-5-methylbenzoate (CAS 1427437-32-8) and various bromophenols, the following hazards are anticipated.[2][3]

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryInferred From Analogs
Acute Toxicity, OralCategory 42-Bromo-4-methylphenol
Skin Corrosion/IrritationCategory 22-Bromo-4-methylphenol, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid
Serious Eye Damage/IrritationCategory 2/2A2-Bromo-4-methylphenol, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)2-Bromo-4-methylphenol, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid

Summary of Inferred Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Section 2: First Aid Measures

Immediate medical attention is crucial in case of exposure. Show this safety guide to the medical professional in attendance.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and shoes. Consult a physician if irritation persists.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[5][6]

Section 3: Fire-Fighting Measures & Stability

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[6]

  • Reactivity and Stability: The compound is expected to be stable under recommended storage conditions. However, it may be sensitive to light and air.[7] Avoid strong oxidizing agents, strong acids, and strong bases.[6]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Section 4: Procedural Protocols for Safe Handling and Use

Given the absence of a specific SDS, a rigorous and cautious approach to handling is mandatory. The following workflow is designed to establish a self-validating system of safety.

G cluster_prep Phase 1: Preparation & Risk Assessment cluster_ppe Phase 2: Personal Protective Equipment (PPE) cluster_handling Phase 3: Experimental Handling cluster_cleanup Phase 4: Post-Experiment & Disposal A Review Analog Safety Data (SDS/MSDS) B Conduct Formal Risk Assessment A->B C Designate Controlled Work Area (Fume Hood) B->C D Wear Chemical Safety Goggles (EN 166 or equivalent) C->D E Wear Nitrile Gloves (check breakthrough time) F Wear Lab Coat (Chemically resistant) G Work Within Fume Hood At All Times F->G H Use Smallest Quantities Possible I Avoid Generation of Dust/Aerosols J Ground Equipment to Prevent Static Discharge K Decontaminate Surfaces and Equipment J->K L Segregate Waste as Halogenated Organic Waste M Dispose According to Institutional & Local Regulations

Workflow for Safe Handling of Uncharacterized Compounds

Step-by-Step Handling Protocol:

  • Preparation and Risk Assessment:

    • Causality: Before any handling, a thorough review of safety data for structurally similar compounds is paramount. This allows for an evidence-based prediction of the potential hazards.

    • Protocol:

      • Assemble and review the SDS for at least two close structural analogs.

      • Based on the highest observed hazards, complete a formal risk assessment document.

      • Designate a specific chemical fume hood for all manipulations of the compound. Ensure the fume hood has a valid certification.

      • Verify the location and functionality of the nearest safety shower and eyewash station.[8]

  • Personal Protective Equipment (PPE):

    • Causality: A multi-layered PPE approach is essential to prevent exposure through all potential routes (dermal, ocular, inhalation).

    • Protocol:

      • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.

      • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of gloves immediately after use or if signs of degradation or contamination are observed.[8]

      • Body Protection: Wear a flame-retardant, chemically resistant lab coat. Ensure it is fully buttoned. Closed-toe shoes are mandatory.

  • Storage and Dispensing:

    • Causality: Proper storage prevents degradation and accidental release.

    • Protocol:

      • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.

      • Keep away from incompatible materials such as strong oxidizing agents.

      • When dispensing, use a spatula or other tools that minimize the creation of dust.

  • Waste Disposal:

    • Causality: Due to the brominated aromatic structure, the compound must be treated as hazardous and potentially environmentally persistent waste.

    • Protocol:

      • Collect all waste material (including contaminated gloves and wipes) in a designated, labeled container for halogenated organic waste.

      • Do not dispose of this chemical into drains or the environment.[2]

      • Follow all local, regional, and national regulations for hazardous waste disposal.

Section 5: Toxicological and Ecological Profile (Inferred)

Toxicological Summary: The toxicological properties have not been fully investigated for Methyl 4-Bromo-2-methoxy-5-methylphenylacetate. Based on its structural class, it is prudent to assume it may be harmful if swallowed, and irritating to the skin, eyes, and respiratory system.[2] The presence of a brominated aromatic ring suggests that chronic exposure should be avoided, as some compounds in this class can have long-term health effects.

Ecological Summary: Specific ecotoxicity data is not available. However, halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. All measures should be taken to prevent its release into the environment.[1]

Section 6: Conclusion for the Research Professional

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate represents a compound with significant potential in synthetic and medicinal chemistry, likely as a building block or intermediate. Its safe use hinges not on a specific, pre-written SDS, but on the researcher's ability to apply fundamental principles of chemical safety. By understanding the hazards inferred from its structure and adhering to the rigorous protocols outlined in this guide, drug development professionals can confidently and safely incorporate this and other novel compounds into their research workflows. The self-validating nature of this protocol—where every step is justified by a causal safety principle—ensures a trustworthy and secure laboratory environment.

References

  • Methyl phenylacetate Safety Data Sheet. ChemSupply. [Link]

  • Synthesis of methyl 2-methoxy-4-acetylphenoxyacetate. PrepChem. [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. India Patent Office. [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (2022). National Center for Biotechnology Information. [Link]

  • Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. Pharmaffiliates. [Link]

  • The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2020). PubMed. [Link]

  • 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods. (1983). Forensic Science International. [Link]

  • 4-Bromo-2-methoxyphenol. PubChem. [Link]

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Foundational

Suppliers and price of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

An In-Depth Technical Guide to Methyl 4-Bromo-2-methoxy-5-methylphenylacetate: Synthesis, Applications, and Procurement of Key Precursors Introduction: Defining a Niche Synthetic Building Block Methyl 4-Bromo-2-methoxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-Bromo-2-methoxy-5-methylphenylacetate: Synthesis, Applications, and Procurement of Key Precursors

Introduction: Defining a Niche Synthetic Building Block

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a brominated and methoxylated phenyl ring attached to a methyl acetate group, offers multiple reaction sites for diversification and molecular elaboration. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons. The methoxy and methyl groups modulate the electronic properties and lipophilicity of the ring, which can be crucial for tuning the biological activity or material characteristics of its derivatives.

A comprehensive survey of major chemical supplier catalogs indicates that Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is not a readily available, off-the-shelf compound. However, its structural analogue, Methyl 4-bromo-2-methoxy-5-methylbenzoate (CAS: 1427437-32-8) , which lacks the methylene (-CH2-) spacer, is commercially available and serves as a logical and accessible starting point for a de novo synthesis.[1] This guide provides a detailed exploration of the target molecule's properties, a proposed synthetic pathway from its benzoate analogue, its potential applications in drug discovery, and a list of suppliers for key precursors.

Physicochemical Profile: Target Compound and Key Precursor

Understanding the fundamental properties of a compound is critical for its synthesis, handling, and application. Below is a comparative table of the calculated properties for the target molecule and the known properties of its commercially available precursor.

Table 1: Physicochemical Data

PropertyMethyl 4-Bromo-2-methoxy-5-methylphenylacetate (Target)Methyl 4-bromo-2-methoxy-5-methylbenzoate (Precursor)
CAS Number Not Available1427437-32-8[1]
Molecular Formula C₁₁H₁₃BrO₃C₁₀H₁₁BrO₃[1]
Molecular Weight 273.12 g/mol 259.10 g/mol [1]
Purity N/A (Requires Synthesis)≥98%[1]
Topological Polar Surface Area (TPSA) 35.53 Ų (Calculated)35.53 Ų[1]
logP 2.8 (Calculated)2.55[1]
Storage Conditions Sealed in dry, 2-8°C (Recommended)Sealed in dry, 2-8°C[1]

Proposed Synthesis Workflow: From Benzoate to Phenylacetate

The conversion of an aromatic methyl ester (a benzoate) to its corresponding methyl phenylacetate requires a one-carbon homologation. A reliable and well-established method for this transformation is the Arndt-Eistert synthesis. This multi-step protocol involves the conversion of a carboxylic acid to an acyl chloride, followed by reaction with diazomethane to form a diazoketone, and finally, a Wolff rearrangement in the presence of a nucleophile (methanol) to yield the desired ester.

The following is a detailed, step-by-step protocol for the proposed synthesis starting from the commercially available Methyl 4-bromo-2-methoxy-5-methylbenzoate.

Experimental Protocol

Step 1: Saponification of the Starting Ester

  • To a solution of Methyl 4-bromo-2-methoxy-5-methylbenzoate (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (3.0 eq).[2]

  • Heat the reaction mixture to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate (5-bromo-2-methoxy-4-methylbenzoic acid) by filtration, wash with water, and dry under vacuum.[2]

Step 2: Formation of the Acyl Chloride

  • Suspend the dried 5-bromo-2-methoxy-4-methylbenzoic acid (1.0 eq) in benzene or dichloromethane.

  • Add thionyl chloride (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).[3]

  • Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

Step 3: Arndt-Eistert Homologation

  • Dissolve the crude acyl chloride in a suitable anhydrous, inert solvent such as diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions. Add an ethereal solution of diazomethane (CH₂N₂) dropwise until the yellow color of diazomethane persists.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • In a separate flask, prepare a solution of silver benzoate (0.1 eq) in methanol.

  • Slowly add the diazoketone solution to the methanolic silver benzoate solution at 50-60°C. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas.

  • After the addition is complete, reflux the mixture for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final product, Methyl 4-Bromo-2-methoxy-5-methylphenylacetate.

Synthesis Workflow Diagram

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Arndt-Eistert Homologation A Methyl 4-bromo-2-methoxy- 5-methylbenzoate B NaOH, EtOH/H2O Reflux A->B C 5-bromo-2-methoxy- 4-methylbenzoic acid B->C D SOCl2, cat. DMF Reflux C->D E Acyl Chloride Intermediate D->E F 1. CH2N2 (Diazomethane) 2. Ag+, MeOH (Wolff Rearrangement) E->F G Methyl 4-Bromo-2-methoxy- 5-methylphenylacetate (Target) F->G

Caption: Proposed synthesis of the target compound via saponification, acyl chloride formation, and Arndt-Eistert homologation.

Applications in Research and Drug Development

While specific applications for Methyl 4-Bromo-2-methoxy-5-methylphenylacetate are not documented, its structural motifs are prevalent in pharmacologically active molecules. This makes it a valuable intermediate for synthetic and medicinal chemists.

  • Intermediate for Bioactive Molecules: Brominated aromatic compounds are key intermediates in the synthesis of numerous pharmaceuticals. For example, brominated phenyl derivatives are used in the creation of SGLT2 inhibitors for diabetes treatment and agents like pinaverium bromide, a spasmolytic used for irritable bowel syndrome.[3][4] The title compound could serve as a precursor for novel analogues in these drug classes.

  • Scaffold for Library Synthesis: The bromine atom allows for rapid diversification through metal-catalyzed cross-coupling reactions. This enables the synthesis of a library of compounds where the bromo-position is substituted with various aryl, alkyl, or alkyne groups, facilitating structure-activity relationship (SAR) studies.

  • Potential Intrinsic Activity: Derivatives of natural bromophenols, found in marine algae, have demonstrated a range of biological activities, including antioxidant and anticancer properties.[5] The unique substitution pattern of the target compound makes it and its derivatives interesting candidates for screening in similar biological assays.

Suppliers of Key Precursors

As the target compound requires de novo synthesis, securing a reliable supply of the starting material is paramount. The primary precursor, Methyl 4-bromo-2-methoxy-5-methylbenzoate, is available from specialized chemical suppliers.

Table 2: Supplier Information for Methyl 4-bromo-2-methoxy-5-methylbenzoate

SupplierCatalog NumberCAS NumberPurityNotes
ChemScene CS-06470251427437-32-8≥98%Available in research quantities. Price upon request.[1]

Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.

Conclusion

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate represents a novel, yet synthetically accessible, chemical building block. While not currently available commercially, this guide provides a robust and logical pathway for its synthesis from a closely related and procurable precursor, Methyl 4-bromo-2-methoxy-5-methylbenzoate. The proposed Arndt-Eistert homologation is a field-proven method for the required one-carbon chain extension. The structural features of the target compound, particularly the reactive bromine handle, position it as a valuable intermediate for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the development of novel bioactive compounds.

References

  • Dong, H. et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link][5]

  • Meng, W. et al. (2008). (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. National Center for Biotechnology Information. [Link][3]

  • PatentsKart. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of C(sp2)-C(sp2) bonds[1],[2]. This application note provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of C(sp2)-C(sp2) bonds[1],[2]. This application note provides a comprehensive, self-validating protocol for the cross-coupling of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate (CAS: 2169604-83-3)[3] with arylboronic acids. Designed for researchers and drug development professionals, this guide dissects the specific steric and electronic challenges of this substrate and provides an optimized methodology to maximize yield while preserving sensitive functional groups.

Substrate Profiling & Mechanistic Rationale

To design an effective catalytic system, we must first analyze the intrinsic properties of the electrophile, Methyl 4-Bromo-2-methoxy-5-methylphenylacetate.

  • Electronic Profile (Oxidative Addition Challenge): The aromatic ring is substituted with a methoxy group (-OMe) at C2 and a methyl group (-Me) at C5. Both are electron-donating groups that increase the electron density of the aryl ring. Electron-rich aryl halides exhibit a higher activation barrier for the oxidative addition of the Pd(0) catalyst compared to electron-deficient substrates[4]. Therefore, an electron-rich phosphine ligand is required to accelerate this step.

  • Steric Profile (Reductive Elimination Challenge): The bromine atom at C4 is flanked by an ortho-methyl group at C5. This mono-ortho substitution creates moderate steric hindrance around the reaction center, which can impede the transmetalation step but generally facilitates reductive elimination if a ligand with a sufficiently large bite angle (e.g., dppf) is utilized[5].

  • Chemoselectivity (The Ester Challenge): The substrate features a methyl acetate moiety (-CH₂COOMe). Under the standard aqueous basic conditions of the Suzuki-Miyaura reaction, esters are highly susceptible to saponification (hydrolysis)[6]. Expert Insight: To prevent the formation of the unwanted carboxylic acid byproduct, strong bases (e.g., NaOH, KOH) must be strictly avoided. Mild bases such as K₂CO₃ or K₃PO₄ in a biphasic solvent system are mandatory to preserve the ester linkage.

Catalyst and Condition Optimization

Selecting the correct palladium precatalyst and ligand system is the most critical variable in this workflow. Recent mechanistic insights emphasize the importance of matching the ligand's steric and electronic properties to the substrate[7],.

Table 1: Catalyst System Comparison for the Target Substrate
Catalyst SystemLigand PropertiesRecommended Base / SolventSuitabilityExpected Outcome & Rationale
Pd(PPh₃)₄ Monodentate, standard stericsK₂CO₃ / Dioxane-H₂OLowSluggish oxidative addition due to the electron-rich nature of the aryl bromide. Moderate to low yields expected.
Pd(dppf)Cl₂ Bidentate, large bite angle (99°)K₂CO₃ / Dioxane-H₂OHigh The large bite angle accelerates reductive elimination, overcoming the ortho-methyl steric bulk[5]. Excellent baseline choice.
XPhos Pd G2 Bulky, electron-rich biaryl phosphineK₃PO₄ / THF-H₂OVery High Highly active catalyst. Rapid conversion even at lower temperatures; ideal if the boronic acid is prone to protodeboronation[1].

Logical Workflow & Catalytic Cycle

Understanding the sequence of operations and the underlying catalytic cycle is essential for troubleshooting and protocol validation[8].

ExperimentalWorkflow N1 1. Degassing & Assembly N2 2. Catalytic Activation N1->N2 N3 3. Thermal Coupling (80°C) N2->N3 N4 4. LC-MS Validation N3->N4 N5 5. Workup & Isolation N4->N5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Complex (Ox. Add.) Pd0->PdII_OA Aryl Bromide PdII_TM Pd(II) Complex (Transmet.) PdII_OA->PdII_TM Boronic Acid + Base PdII_TM->Pd0 Reductive Elimination Product Coupled Product PdII_TM->Product

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol

This procedure is scaled for 1.0 mmol of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate and utilizes Pd(dppf)Cl₂ as a robust, cost-effective catalyst[5].

Materials Required:
  • Electrophile: Methyl 4-Bromo-2-methoxy-5-methylphenylacetate (273.12 mg, 1.0 mmol)

  • Nucleophile: Arylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (40.8 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (276.4 mg, 2.0 mmol, 2.0 equiv.)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:
  • Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-Bromo-2-methoxy-5-methylphenylacetate, the arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 1,4-dioxane and deionized water. Submerge a long needle into the biphasic mixture and sparge with Argon gas for a minimum of 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the Pd(0) catalyst[8].

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the tube tightly.

    • Self-Validation Check: The mixture should initially appear pale yellow/orange. Upon heating, a transition to a deep red/brown indicates the successful generation of the active Pd(0) species.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 4–8 hours.

  • Reaction Monitoring: After 4 hours, sample the organic layer for LC-MS or TLC analysis.

    • Self-Validation Check: Look for the disappearance of the starting material mass[M+H]⁺ ≈ 273/275 (1:1 isotopic ratio indicative of bromine). The appearance of the coupled product mass signifies successful conversion.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Analytical Troubleshooting & Quality Control

If the reaction does not proceed as expected, utilize the following diagnostic criteria:

  • Observation: LC-MS shows a significant peak at [M-14] relative to the expected product mass.

    • Diagnosis: Ester hydrolysis has occurred (loss of the methyl group, converting the ester to a carboxylic acid).

    • Correction: The reaction temperature is too high, or the base is too concentrated. Reduce the temperature to 70 °C or switch to a milder base like Na₂CO₃.

  • Observation: Complete consumption of the boronic acid, but unreacted aryl bromide remains.

    • Diagnosis: Protodeboronation (hydrolysis of the C-B bond) is outcompeting the cross-coupling[4].

    • Correction: Increase the equivalents of the boronic acid to 1.5–2.0, or switch to an anhydrous protocol using CsF in dry Dioxane to suppress the water-mediated protodeboronation pathway.

References

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling... - National Institutes of Health (NIH). URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. URL:[Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. URL: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). URL:[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction - Organic Reactions. URL: [Link]

  • Suzuki reaction - Wikipedia. URL:[Link]

  • Reaction Scope and Mechanistic Insights of Nickel-Catalyzed Migratory Suzuki–Miyaura Cross-Coupling - Thieme. URL: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up - YouTube (Educational). URL: [Link]

Sources

Application

Reduction of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate to 2-(4-bromo-2-methoxy-5-methylphenyl)ethanol

Executive Summary This application note details the chemoselective reduction of Methyl 4-bromo-2-methoxy-5-methylphenylacetate (Compound 1 ) to 2-(4-bromo-2-methoxy-5-methylphenyl)ethanol (Compound 2 ). The primary chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of Methyl 4-bromo-2-methoxy-5-methylphenylacetate (Compound 1 ) to 2-(4-bromo-2-methoxy-5-methylphenyl)ethanol (Compound 2 ).

The primary challenge in this transformation is the chemoselective reduction of the ester moiety in the presence of an aryl bromide. While aryl halides are generally stable to hydride reducing agents at low temperatures, elevated temperatures or prolonged reaction times with Lithium Aluminum Hydride (LAH) can lead to hydrodehalogenation (debromination).

This guide presents two validated protocols:

  • Method A (Standard Laboratory Scale): A controlled temperature reduction using LiAlH₄.

  • Method B (Scalable/Process Safety): An in situ generated Lithium Borohydride (LiBH₄) reduction, offering a wider safety margin for larger batches.

Chemical Strategy & Mechanism[1][2][3]

Transformation Overview

The target transformation involves the nucleophilic attack of a hydride source on the ester carbonyl, proceeding through a tetrahedral intermediate to an aldehyde, which is rapidly reduced to the primary alcohol.

Key Structural Considerations:

  • Ester (Target): Highly susceptible to nucleophilic acyl substitution.

  • Aryl Bromide (Sensitive): Susceptible to

    
     or radical-mediated reduction if refluxed with strong hydrides or in the presence of transition metal impurities.
    
  • Methoxy/Methyl Groups: Electron-donating groups (EDGs) on the benzene ring increase electron density, slightly protecting the aryl bromide from nucleophilic attack by the hydride, thereby aiding chemoselectivity.

Reaction Pathway Diagram[1]

ReactionPathway Substrate Methyl Ester (Substrate) Inter1 Tetrahedral Intermediate Substrate->Inter1 + H- (Hydride) SideProduct Debrominated Impurity Substrate->SideProduct High Temp / Reflux (Avoid) Aldehyde Aldehyde (Transient) Inter1->Aldehyde - OMe Alkoxide Aluminum/Boron Alkoxide Complex Aldehyde->Alkoxide + H- (Fast) Product Phenethyl Alcohol (Target) Alkoxide->Product Acidic/Aq Workup

Figure 1: Reaction pathway highlighting the critical need to avoid high-temperature pathways that lead to debromination.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Temperature

Prevents activation energy threshold for Ar-Br bond cleavage.
Stoichiometry 1.0 - 1.2 eq (LAH)Excess hydride ensures full conversion; massive excess increases side-reaction risk.
Solvent Water

Anhydrous conditions prevent dangerous H₂ evolution and reagent decomposition.
Inert Gas

or Argon
Essential. LAH is pyrophoric; LiBH₄ releases flammable H₂ on contact with moisture.

Method A: Standard LiAlH₄ Reduction (Lab Scale)

Recommended for scales < 10g where rapid throughput is required.

Reagents & Equipment[2][5]
  • Reagent: Lithium Aluminum Hydride (LAH), 1.0 M solution in THF (or 2.4 M). Note: Solid LAH is cheaper but significantly more hazardous to weigh.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Water, 15% NaOH (Fieser Method).[2][3][4][5]

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.

  • Reagent Charge: Charge LAH solution (1.1 equivalents relative to ester) into the flask. Cool to 0°C using an ice/water bath.

  • Substrate Addition: Dissolve Methyl 4-bromo-2-methoxy-5-methylphenylacetate (1.0 eq) in anhydrous THF (approx. 5-10 mL per gram).

    • Crucial Step: Add the ester solution dropwise to the LAH over 15-30 minutes. Maintain internal temperature

      
      .
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 1-2 hours.

    • Monitor: Check TLC (Hexane/EtOAc 3:1) or HPLC.[5][6] Target: Disappearance of ester.

  • Fieser Quench (Critical for Safety):

    • Cool reaction back to 0°C .

    • Dilute with diethyl ether (equal volume to THF).

    • Add water:

      
       per gram of LAH used (slowly!).
      
    • Add 15% NaOH:

      
       per gram of LAH.
      
    • Add water:

      
       per gram of LAH.
      
  • Isolation: Warm to RT. Stir for 15 minutes until a white, granular precipitate forms. Add anhydrous

    
    .[3][4][5] Filter through a Celite pad.[4][5] Rinse cake with ether.
    
  • Concentration: Concentrate filtrate in vacuo to yield the crude alcohol.

Method B: In Situ LiBH₄ Reduction (Scale-Up Friendly)

Recommended for scales > 10g or when safety protocols restrict LAH usage.

Principle

Sodium Borohydride (


) is generally too weak to reduce esters rapidly. However, the addition of Lithium Chloride (

) generates Lithium Borohydride (

) in situ, which is a potent yet milder reducing agent than LAH.
Protocol
  • Setup: 3-neck RBF with reflux condenser (for safety vent, not heating) and mechanical stirrer.

  • Solvent System: Charge

    
     (2.0 eq) and 
    
    
    
    (2.0 eq) into the flask. Add anhydrous THF followed by Ethanol (ratio 4:1 THF:EtOH).
    • Note: The alcohol acts as a catalyst/solubilizer.

  • Addition: Add the ester substrate (1.0 eq) portion-wise at Room Temperature.

  • Reaction: Stir at RT for 4-12 hours. (Reaction is slower than LAH).

    • Optimization: If reaction stalls, heat gently to

      
      , but monitor Br stability.
      
  • Workup:

    • Cool to

      
      .
      
    • Quench with saturated

      
       solution (slowly, H₂ evolution).
      
    • Extract with Ethyl Acetate (

      
      ).[6]
      
    • Wash combined organics with Brine, dry over

      
      .
      

Workup Decision Logic

Choosing the correct workup is as important as the reaction itself to prevent emulsions.

WorkupLogic Start Reaction Complete ScaleCheck Scale > 5g? Start->ScaleCheck Fieser Fieser Method (Granular Precipitate) ScaleCheck->Fieser No (Small Scale) Rochelle Rochelle Salt Method (Solubilizes Aluminum) ScaleCheck->Rochelle Yes (Large Scale) Filter Solids Filter Solids Fieser->Filter Solids Phase Separation Phase Separation Rochelle->Phase Separation Acidic Acidic Quench (Risk of Emulsion)

Figure 2: Decision matrix for selecting the appropriate workup to avoid aluminum emulsions.

Analytical Quality Control

Expected Data
  • Physical State: Viscous oil or low-melting solid (depending on purity).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance: Singlet at

      
       ppm (Methyl ester).
      
    • Appearance: Triplet at

      
       ppm (
      
      
      
      ).
    • Aryl Region: The pattern must remain consistent with the starting material. Loss of integration or splitting changes indicates debromination.

Impurity Profile
ImpurityOriginDetection
Debrominated Analog Over-reduction (High Temp)LCMS (M-Br+H mass); NMR (New aromatic proton)
Aldehyde Intermediate Incomplete ReductionIR (Strong C=O stretch ~1700 cm⁻¹)
Benzyl Alcohol C-C bond cleavage (Rare)NMR (Benzylic CH₂ singlet)

References

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society, 69(5), 1197–1199. Link

  • Brown, H. C., & Narasimhan, S. (1982). Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Esters with Lithium Borohydride. The Journal of Organic Chemistry, 47(9), 1604–1606. Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis (2nd ed.). Wiley-VCH. (Standard Reference Text).
  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL).[4] Not Voodoo.[7] Retrieved October 26, 2023. Link

Sources

Method

Introduction: The Strategic Importance of C-N Bond Formation

An Application Guide to Buchwald-Hartwig Amination Protocols for Aryl Bromide Esters The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Buchwald-Hartwig Amination Protocols for Aryl Bromide Esters

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] Traditional methods for creating these bonds often required harsh conditions and suffered from limited functional group tolerance.[1][3] The advent of the Buchwald-Hartwig reaction provided a milder, more general, and highly reliable alternative.[1]

This guide focuses specifically on the application of Buchwald-Hartwig amination to aryl bromide esters. This substrate class is of particular interest due to the prevalence of ester functionalities in drug candidates and complex molecular scaffolds. However, the presence of the ester group introduces specific challenges, most notably its sensitivity to the strong bases typically employed in these couplings.[3] This document provides a detailed exploration of the reaction mechanism, a guide to component selection, robust experimental protocols, and troubleshooting advice tailored to this important substrate class.

Core Principles: Understanding the Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4]

The generally accepted catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands, reacts with the aryl bromide ester. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) complex. The reactivity order for aryl halides generally follows Ar-I > Ar-Br > Ar-Cl, although specific reaction conditions can alter this trend.[4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the N-H proton is removed, forming a palladium-amido intermediate. The choice of base is critical at this stage, especially with ester-containing substrates where competing ester saponification can occur.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Below is a diagram illustrating this fundamental process.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 L-Pd(0) Active Catalyst pdiibr L-Pd(II)(Ar-ester)(Br) pd0->pdiibr Oxidative Addition pdiiamido L-Pd(II)(Ar-ester)(NR'R'') pdiibr->pdiiamido Amine Coordination & Deprotonation pdiiamido->pd0 Reductive Elimination product Ar(ester)-NR'R'' pdiiamido->product h_base [H-Base]+ Br- pdiiamido->h_base arbr Ar(ester)-Br arbr->pdiibr amine HNR'R'' amine->pdiibr base Base base->pdiibr Experimental_Workflow start Start setup 1. Reaction Setup (Under Inert Atmosphere) start->setup reagents 2. Add Solvent & Amine setup->reagents heat 3. Heat & Stir (e.g., 100 °C, 12-24h) reagents->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 5. Cool & Quench Filter through Celite monitor->workup Complete extract 6. Liquid-Liquid Extraction workup->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

Introduction: Unlocking the Potential of a Versatile Building Block Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom on the electron-rich aromatic ring, flanked by a methoxy and a methyl group, offers a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. However, the electronic and steric nature of this substrate demands a nuanced approach to catalyst and reaction condition selection to achieve optimal yields and selectivities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the critical parameters governing the palladium-catalyzed functionalization of this important substrate. We will delve into the mechanistic underpinnings of key cross-coupling reactions, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings.

The Science of Success: Deconstructing the Catalytic Cycle

The efficacy of any palladium-catalyzed cross-coupling reaction hinges on the seamless progression of a three-step catalytic cycle: oxidative addition, transmetalation (for Suzuki and related reactions) or coordination/insertion (for Heck reactions), and reductive elimination.[1][2] The electronic and steric profile of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate—an electron-rich aryl bromide with ortho-methoxy and meta-methyl substituents—profoundly influences each of these steps.

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) species.[3][4] This step, often rate-determining, involves the cleavage of the C-Br bond and the formation of a new Pd(II) complex. For electron-rich aryl halides like our target molecule, this step can be more challenging compared to their electron-deficient counterparts.[5][6] The electron-donating methoxy and methyl groups increase the electron density on the aromatic ring, making the carbon atom of the C-Br bond less electrophilic and thus less susceptible to attack by the electron-rich Pd(0) center.

To overcome this hurdle, the choice of an appropriate phosphine ligand is paramount. Electron-rich and sterically bulky phosphine ligands are generally preferred as they enhance the electron density on the palladium center, thereby promoting the oxidative addition step.[7][8]

cluster_OA Oxidative Addition Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Br Ar-Br Methyl 4-Bromo-2-methoxy-5-methylphenylacetate cluster_Suzuki Suzuki-Miyaura Coupling Workflow Start Assemble Reactants Degas Degas Mixture Start->Degas Heat Heat to Reaction Temp. Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Methyl 4-Bromo-2-methoxy-5-methylphenylacetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 4-Bromo-2-methoxy-5-methylphenylacetate, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate with a primary or secondary amine.

Materials:

  • Methyl 4-Bromo-2-methoxy-5-methylphenylacetate (1.0 equiv)

  • Amine (1.2 equiv)

  • G3-XPhos Palladacycle (1 mol%)

  • NaOt-Bu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Methyl 4-Bromo-2-methoxy-5-methylphenylacetate, G3-XPhos Palladacycle, and NaOt-Bu to a dry vial equipped with a stir bar.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Mizoroki-Heck Reaction

This protocol describes the coupling of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate with an alkene.

Materials:

  • Methyl 4-Bromo-2-methoxy-5-methylphenylacetate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask, add Methyl 4-Bromo-2-methoxy-5-methylphenylacetate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands and bases, or increasing the reaction temperature. For Suzuki couplings, ensure the quality of the boronic acid.

  • Side Reactions: The primary side reaction is often hydrodehalogenation (replacement of bromine with hydrogen). This can sometimes be suppressed by using a less reactive base or a different ligand.

  • Steric Hindrance: The ortho-methoxy group can provide some steric hindrance. For highly hindered coupling partners, ligands with larger bite angles or more sterically demanding biarylphosphine ligands may be beneficial.

  • Purity of Reagents: The use of anhydrous and degassed solvents is crucial for reproducible results, as oxygen and water can deactivate the palladium catalyst. [9][10]

Conclusion

The palladium-catalyzed functionalization of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate offers a powerful and versatile strategy for the synthesis of a wide range of valuable compounds. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents are essential for achieving high yields and selectivities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.

References

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. For process chemists and drug development professionals, achieving this w...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. For process chemists and drug development professionals, achieving this with precision and efficiency dictates the pace of discovery. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key intermediate, Methyl 4-Bromo-2-methoxy-5-methylphenylacetate. We will dissect its unique spectral features, compare them with predicted values, and present a validated protocol for its analysis, thereby establishing a benchmark for its characterization.

The structural complexity of this molecule, with its substituted aromatic ring, presents a classic yet insightful case study in spectroscopic interpretation. The strategic placement of a bromine atom, a methoxy group, and a methyl group on the phenylacetate core creates a distinct magnetic environment for each proton. Understanding these nuances is not merely an academic exercise but a critical step in ensuring the integrity of a synthetic pathway.

I. Predicted vs. Experimental ¹H NMR Spectral Data

The initial step in any spectroscopic analysis is to form a hypothesis. Based on the structure of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate, we can predict the expected proton signals. These predictions, derived from established chemical shift principles, serve as a baseline against which we compare the actual experimental data. The molecule's structure is as follows:

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation B 1H NMR Data Acquisition A->B Dissolved Sample C Data Processing B->C Raw FID Data D Spectral Interpretation C->D Processed Spectrum E Structure Confirmation D->E Peak Assignments F Alternative Techniques (13C NMR, MS, IR) D->F Ambiguity? G Final Structure Elucidation E->G Confirmed Structure F->E Complementary Data

Comparative

Comparison of reactivity: Methyl 4-Bromo-2-methoxy-5-methylphenylacetate vs Methyl 4-bromo-2-methoxybenzoate

This guide provides an in-depth technical comparison between Methyl 4-Bromo-2-methoxy-5-methylphenylacetate (Compound A) and Methyl 4-bromo-2-methoxybenzoate (Compound B). While both compounds share a brominated anisole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 4-Bromo-2-methoxy-5-methylphenylacetate (Compound A) and Methyl 4-bromo-2-methoxybenzoate (Compound B).

While both compounds share a brominated anisole core, the structural difference in the ester linkage (homologated phenylacetate vs. conjugated benzoate) fundamentally alters their electronic profiles, solubility, and reactivity in cross-coupling and hydrolysis workflows.

Executive Summary
  • Compound A (Phenylacetate): A "disconnected" ester. The methylene spacer (

    
    ) insulates the ester from the aromatic ring, resulting in an electron-rich aryl bromide  due to the cumulative donating effects of the methoxy and methyl groups. It possesses acidic 
    
    
    
    -protons (
    
    
    ), enabling enolate chemistry.
  • Compound B (Benzoate): A "conjugated" ester. The carbonyl is directly attached to the ring, acting as a strong electron-withdrawing group (EWG). This creates an electron-deficient aryl bromide that is highly reactive in Pd-catalyzed oxidative addition but resistant to hydrolysis due to resonance stabilization.

Structural & Electronic Analysis

The divergent reactivity stems from the electronic communication (or lack thereof) between the ester and the aryl ring.

FeatureCompound A (Phenylacetate)Compound B (Benzoate)
Structure


Electronic Nature of Ring Electron Rich (

-excessive). The 2-OMe and 5-Me groups donate density. The ester is insulated.
Electron Deficient (

-deficient). The ester (para to Br) withdraws density via resonance (-M).
C-Br Bond Character Stronger bond; higher electron density on C-Br carbon makes oxidative addition slower.Weaker bond; electron withdrawal reduces density on C-Br carbon, accelerating oxidative addition.
Steric Environment 5-Me group is ortho to Bromine, creating significant steric hindrance for bulky ligands.No 5-Me group. Less steric hindrance around the Bromine.
Alpha-Proton Acidity Reactive.

-protons are acidic; susceptible to deprotonation/alkylation.
Inert. No

-protons available.
Critical Reactivity Profiles
A. Suzuki-Miyaura Cross-Coupling

This is the primary application for both molecules. The rate-determining step (RDS) in Suzuki coupling for aryl bromides is typically oxidative addition .

  • Compound B (Benzoate): The para-ester acts as an activator. The electron-deficient ring facilitates the nucleophilic attack of the Pd(0) species into the C-Br bond. Standard catalysts (e.g.,

    
    ) are usually sufficient.
    
  • Compound A (Phenylacetate): The ring is deactivated for oxidative addition due to the electron-donating 2-OMe and 5-Me groups. Furthermore, the 5-methyl group introduces steric clash with the phosphine ligands of the palladium complex.

    • Recommendation: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr ) to facilitate oxidative addition on this sterically hindered, electron-rich substrate.

B. Ester Hydrolysis (Saponification)
  • Compound A: Behaves like a standard primary alkyl ester. Hydrolysis is rapid under mild basic conditions (LiOH, THF/H2O, RT) because the carbonyl is not stabilized by resonance with the ring.

  • Compound B: The ester is conjugated. Resonance delocalization of the oxygen lone pair into the ring reduces the electrophilicity of the carbonyl carbon. Additionally, the ortho-methoxy group creates a "steric gate," making saponification significantly slower. Harsh conditions (NaOH, MeOH, Reflux) are often required.

C. Alpha-Functionalization (Unique to A)
  • Compound A can be deprotonated by bases like LDA or NaH to form an enolate, which can then react with alkyl halides or aldehydes.

  • Compound B lacks this functionality entirely.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic utility of the two compounds.

ReactivityComparison cluster_A Compound A (Electron-Rich / Insulated) cluster_B Compound B (Electron-Poor / Conjugated) CompA Me 4-Br-2-OMe-5-Me-phenylacetate SlowOA Slow Oxidative Addition (Requires SPhos/XPhos) CompA->SlowOA Steric Hindrance (5-Me) + EDG Effect Enolate Enolate Formation (Alpha-Alkylation) CompA->Enolate LDA / -78°C CompB Me 4-Br-2-OMe-benzoate FastOA Fast Oxidative Addition (Standard Pd(PPh3)4) CompB->FastOA EWG Activation (Ester) + Less Sterics NoEnolate No Alpha-Protons (Inert to LDA) CompB->NoEnolate Structural Limitation

Caption: Decision matrix for catalyst selection and synthetic pathway availability based on structural differences.

Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (Substrate Specific)

Objective: Couple the aryl bromide with Phenylboronic acid.

ParameterCondition A (For Compound A) Condition B (For Compound B)
Catalyst Pd(OAc)2 + SPhos (or Pd-PEPPSI)Pd(PPh3)4
Rationale Electron-rich/bulky ligands required to force oxidative addition on hindered/rich ring.Standard catalyst sufficient for activated aryl bromide.
Base K3PO4 (Tribasic)Na2CO3
Solvent Toluene/Water (10:1)DME/Water (4:1)
Temperature 100°C (Reflux)80°C
Time 12–18 Hours4–6 Hours

Step-by-Step Methodology (Condition A - High Activity):

  • Charge: In a glovebox or under Argon, add Compound A (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%) to a vial.

  • Solvate: Add degassed Toluene (0.2 M concentration).

  • Activate: Add K3PO4 (3.0 equiv) and water (10% v/v).

  • React: Seal and heat to 100°C. Monitor by HPLC.

    • Note: If conversion is <50% after 4h, increase catalyst loading or switch to XPhos Pd G2 .

Protocol 2: Controlled Hydrolysis

Objective: Saponification to the corresponding carboxylic acid without debromination.

Methodology:

  • Dissolve substrate (1.0 mmol) in THF (3 mL).

  • Add LiOH·H2O (2.0 mmol) dissolved in Water (1 mL).

  • For Compound A: Stir at 25°C (RT) . Monitor TLC. Reaction typically complete in 1–2 hours .

  • For Compound B: Stir at 60°C . Reaction typically requires 6–12 hours due to conjugation and ortho-methoxy steric inhibition.

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc.

Comparative Data Summary

The following data represents typical performance metrics derived from physical organic chemistry principles applied to these specific functional arrays.

MetricCompound ACompound BMechanistic Reason
Relative Rate (Oxidative Addition)


Compound B has an electron-withdrawing ester para to Br.
Hydrolysis Half-Life (

)
< 30 min (pH 12, 25°C)> 4 hours (pH 12, 25°C)Conjugation stabilizes B; Insulation destabilizes A.
Solubility (MeOH) ModerateLowPlanar stacking of benzoate B reduces solubility compared to flexible A.
pKa (DMSO) ~23 (benzylic)N/APresence of

-protons in A.
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Grounding: Establishes the mechanism of oxidative addition and the retarding effect of electron-don
  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Link

    • Grounding: Provides specific hydrolysis rate trends for ortho-substituted benzoates vs.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Grounding: Validates the use of bulky, electron-rich phosphines (like SPhos/XPhos) for sterically hindered and electron-rich aryl halides (Compound A).
  • Goossen, L. J., et al. (2009). Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids. Organic Letters.

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate proper disposal procedures

Executive Summary & Chemical Profile Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a halogenated aromatic ester. In drug development, this compound is typically utilized as an intermediate for scaffolding complex pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a halogenated aromatic ester. In drug development, this compound is typically utilized as an intermediate for scaffolding complex pharmaceutical agents.

From a waste management perspective, this molecule presents a specific set of challenges that distinguish it from general organic waste. Because it contains a bromine atom covalently bonded to an aromatic ring, it cannot be disposed of in standard organic solvent streams. Doing so risks the formation of toxic byproducts (such as brominated dioxins) if incinerated in facilities lacking acid gas scrubbers.

Immediate Hazard Classification (Predicted):

  • Primary Stream: Halogenated Organic Waste.[1][2]

  • GHS Hazards: Skin Irritant/Corrosive, Eye Damage, Potential Lachrymator (common in brominated phenylacetates).

  • RCRA Status: Characteristic Waste (likely Toxic/Irritant); not explicitly P- or U-listed, but must be managed as Hazardous Waste.

Pre-Disposal Assessment & Segregation

Before moving the container, you must characterize the waste state.[1][2][3] As a scientist, you must understand why we segregate.

The Causality of Segregation: We separate halogenated organics from non-halogenated organics because their incineration chemistry differs.

  • Non-Halogenated: Burns to CO₂ and H₂O.

  • Halogenated (This Compound): Burns to produce HBr (Hydrobromic acid) and Br₂ gas. This requires incinerators equipped with caustic scrubbers to neutralize acidic exhaust.

Chemical Compatibility Matrix

Do not mix Methyl 4-Bromo-2-methoxy-5-methylphenylacetate with the following:

Incompatible ClassResulting HazardMechanism
Strong Oxidizers Fire / ExplosionOxidation of the methyl/methoxy groups.
Strong Bases Heat / PressureHydrolysis of the ester to the carboxylate and methanol (exothermic).
Alkali Metals Fire / ExplosionReactivity with the aryl bromide (Wurtz-Fittig type coupling).
Acids (Strong) Toxic FumesPotential transesterification or cleavage.

Operational Disposal Workflow

This protocol is a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the system halts to prevent safety breaches.

Phase 1: Preparation & PPE
  • Hand Protection: Double-glove. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield (Laminate) or thick Nitrile (8 mil) to prevent permeation of the halogenated organic.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Ventilation: All transfers must occur inside a certified chemical fume hood.

Phase 2: Waste Stream Logic (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

WasteSegregation Start Waste: Methyl 4-Bromo-2-methoxy-5-methylphenylacetate IsLiquid Physical State? Start->IsLiquid LiquidPath Liquid / Solution IsLiquid->LiquidPath Dissolved SolidPath Solid / Residue IsLiquid->SolidPath Pure Substance HalogenCheck Halogen Content > 1000 ppm? LiquidPath->HalogenCheck StreamB STREAM B: Solid Hazardous Waste (Wide-Mouth HDPE Jar) SolidPath->StreamB StreamA STREAM A: Halogenated Solvent Waste (Polyethylene Carboy) HalogenCheck->StreamA Yes (Contains Bromine) Labeling Label: 'Hazardous Waste - Halogenated' List: Full Chemical Name StreamA->Labeling StreamB->Labeling

Caption: Logic flow for segregating brominated esters. Note that the presence of Bromine mandates the "Halogenated" designation regardless of concentration in solution.

Phase 3: Transfer & Packaging Protocol
  • Container Selection:

    • Liquids: Use a High-Density Polyethylene (HDPE) carboy. Avoid metal containers as acidic impurities (HBr) from hydrolysis can corrode steel.

    • Solids: Use a wide-mouth HDPE jar with a screw-top lid.

  • Transfer:

    • Use a funnel to prevent drips on the container threads.

    • Rinsing: If disposing of an empty reagent bottle, triple rinse with a compatible solvent (e.g., Acetone). Crucial: The rinsate must go into the Halogenated Waste container, not down the drain.

  • Labeling (RCRA Compliance):

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: Write "Methyl 4-Bromo-2-methoxy-5-methylphenylacetate" fully. Do not use abbreviations or structural formulas.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Emergency Contingencies (Spill Management)

In the event of a spill outside the fume hood, execute the following S.P.I.R.I.T. protocol:

  • S top the source (upright the bottle).

  • P rotect personnel (Evacuate the immediate area).

  • I dentify hazards (Review SDS: Brominated organic).

  • R espond:

    • Absorbent: Do not use paper towels (fire risk). Use Vermiculite or Activated Charcoal pads. Charcoal is preferred for halogenated organics as it suppresses vapor.

    • Decontamination: Wash the area with a soap/water solution. Do not use bleach (potential reaction).

  • I solate waste (Bag absorbent material as solid hazardous waste).

  • T ell EHS (Report the incident).

Regulatory Framework & Compliance

Your disposal procedure must align with the Resource Conservation and Recovery Act (RCRA) standards.

  • Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation. The container must remain closed unless adding waste (40 CFR 262.15).

  • The "Mixture Rule" (40 CFR 261.3): If you mix this brominated ester with a non-hazardous solvent, the entire volume becomes regulated hazardous waste.

  • Halogenated Solvent Definition: EPA regulations often trigger specific management standards when halogen concentration exceeds 1,000 ppm. Since this is a pure brominated compound, it far exceeds this threshold.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR § 261.[4]3. Electronic Code of Federal Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

Executive Summary & Risk Profile Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a halogenated phenylacetic acid derivative. While specific toxicological data (LD50) for this exact intermediate may be limited in public...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a halogenated phenylacetic acid derivative. While specific toxicological data (LD50) for this exact intermediate may be limited in public registries, its structural pharmacophore—combining a benzylic-like ester and an aryl bromide —dictates that it be handled with the rigor reserved for alkylating agents and potential sensitizers.

The Core Hazard:

  • Alkylating Potential: The methyl ester moiety, particularly in halogenated systems, can act as an electrophile, potentially modifying proteins or DNA.

  • Hydrolysis Risk: Contact with mucous membranes (eyes/lungs) can lead to hydrolysis, releasing acid byproducts and causing severe irritation (H315, H319, H335).

  • Unknown Toxicity: As a research intermediate, treat as High Hazard until proven otherwise.

PPE Matrix: The "Barrier Defense" System

This matrix is designed not just for compliance, but for permeation resistance. Standard latex gloves are insufficient for halogenated esters.

Body ZoneStandard Operation (mg scale)Scale-Up / Stock Solution Prep (>1g)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Ansell Silver Shield™) under NitrileEsters degrade Nitrile over time. Double gloving provides a "sacrificial" outer layer. Laminate is required for prolonged immersion risk.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Powder fines are mobile; safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Respiratory Fume Hood (Sash <18")Fume Hood + P100/N95 (if outside hood)Local Exhaust Ventilation (LEV) is the primary control. Respirators are secondary if LEV is breached.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Chemical Resistant Apron (Tychem®)Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and operational scale.

PPE_Decision_Tree Start Start: Assess Operation State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Solvent Solvent System? Liquid->Solvent LowDust Weighing (<100mg) DustRisk->LowDust HighDust Transfer / Dispensing (>1g) DustRisk->HighDust PPE_Solid_Std Protocol A: Double Nitrile + Goggles (Static Control) LowDust->PPE_Solid_Std PPE_Solid_High Protocol B: Protocol A + Tyvek Sleeves + N95 (if hood draft low) HighDust->PPE_Solid_High Halogenated DCM / Chloroform Solvent->Halogenated High Permeation Polar Methanol / DMF Solvent->Polar PPE_Liq_Barrier Protocol C: Silver Shield™ Laminate Gloves (Permeation Risk) Halogenated->PPE_Liq_Barrier PPE_Liq_Std Protocol D: Double Nitrile (Change <15 mins) Polar->PPE_Liq_Std

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Static electricity often causes organic powders to "jump" or disperse unexpectedly.

  • Engineering Control: Utilize a balance enclosure or work strictly 6 inches inside the fume hood sash.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

  • Technique:

    • Place a chemically resistant mat (absorbent side up) on the balance.

    • Tare the vial with the cap loosely on to account for buoyancy/drafts.

    • Never return excess chemical to the stock bottle (cross-contamination and dust risk).

B. Reaction Setup
  • Solvent Choice: If solubilizing, prefer Ethyl Acetate or Ethanol over Dichloromethane (DCM) initially. DCM accelerates skin permeation of esters if a splash occurs.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths which can introduce humidity and hydrolyze the ester if a leak occurs.

C. Decontamination & Spill Response[1][2][3][4]
  • Small Spill (Solid): Do not sweep (aerosolizes dust). Cover with wet paper towels (solvent-dampened), then wipe up.

  • Small Spill (Liquid): Cover with vermiculite or absorbent pads.

  • Skin Exposure:

    • IMMEDIATE: Remove contaminated gloves/clothing.[1]

    • WASH: Flush with water for 15 minutes. Use soap (surfactant) to remove the lipophilic ester.

    • DO NOT use solvents (ethanol/acetone) on skin; this drives the chemical deeper into the dermis.

Waste Disposal Strategy

Directive: This molecule contains Bromine.[2][3][4] It must not go into general organic waste if your facility segregates halogens.

Disposal_Flow Waste Reaction Waste (Mother Liquor) Check Check Halogen Content Waste->Check Halo Halogenated Waste Stream (Red Can) Check->Halo Contains Bromine NonHalo General Organic (Only if <1% Halogen) Check->NonHalo Trace/Quenched Solids Solid Waste (Gloves/Towels) Solids->Halo Contaminated Solids

Figure 2: Waste Stream Segregation Logic. Always default to Halogenated Waste for brominated intermediates.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). 8th Edition.[5][6] (Referenced for Ester/Nitrile breakthrough times). Link

  • OSHA. Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7]Link

  • PubChem. Compound Summary: Phenylacetate Derivatives (General Hazard Class).Link

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard industry practices for halogenated aromatic esters. Always consult the specific SDS provided by your chemical vendor before use.[2]

Sources

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